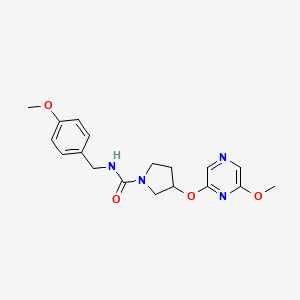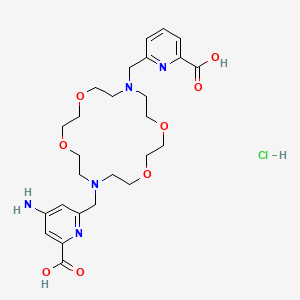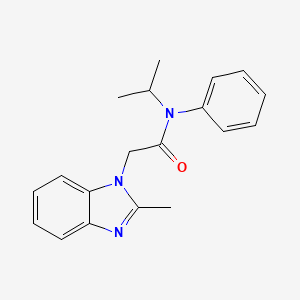![molecular formula C22H28ClN3O3S B2990295 N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215795-65-5](/img/structure/B2990295.png)
N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride” is a complex organic compound . It contains a benzamide group, a thiazole group, and two methoxy groups . The compound is related to a class of molecules that have shown diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a related compound, 4-amino-N-[2 (diethylamino)ethyl] benzamide, was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest in various chemical synthesis and pharmacological studies. Its derivatives have been explored for a range of applications, from antimicrobial agents to potential treatments for Alzheimer's disease.
Antimicrobial Activity : New pyridine derivatives, including those related to this compound, have shown variable and modest antimicrobial activity against a range of bacterial and fungal strains. This highlights their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Photophysical Properties and DFT Computations : Derivatives such as N-2-Aryl-1,2,3-Triazoles have been synthesized and studied for their photophysical properties, showing potential as blue-emitting fluorophores. These derivatives exhibit fluorescence in the blue and green regions, with their photophysical properties supported by DFT computations. Such characteristics make them suitable for applications in materials science and as fluorescent sensors (Padalkar et al., 2015).
Anticancer Activity : Certain benzimidazole and benzothiazole derivatives have been evaluated for anticancer activity, showing moderate to excellent efficacy against various cancer cell lines. This suggests the compound's derivatives can be explored further for potential therapeutic applications in cancer treatment (Ravinaik et al., 2021).
Selective Histone Deacetylase Inhibitors : Some derivatives have shown promising results as selective inhibitors of histone deacetylase 6 (HDAC6), which play a role in neurodegenerative diseases. These findings open avenues for developing new treatments for conditions such as Alzheimer's disease (Lee et al., 2018).
Structural and Chemical Studies
Molar Refraction and Polarizability : Studies on the molar refraction and polarizability of this compound in various solutions have contributed to a deeper understanding of its chemical properties, including density and refractive index measurements. These studies are crucial for the drug's formulation and development processes (Sawale et al., 2016).
Synthetic Pathways and Chemical Reactions : Research on synthetic pathways has led to the development of novel benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride, showcasing the compound's versatility in synthesizing various derivatives with potential antimicrobial and photophysical applications (Padalkar et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The inhibition of cox enzymes can affect various biochemical pathways, including the arachidonic acid pathway . This can lead to a decrease in the production of prostaglandins and thromboxanes, which play key roles in inflammation and blood clotting .
Pharmacokinetics
The compound’s structure suggests that it may be soluble in water, which could potentially influence its bioavailability .
Result of Action
Similar compounds have shown anti-inflammatory activity, with some demonstrating inhibition of cox-1 and cox-2 enzymes . This could potentially lead to a decrease in inflammation and pain .
Action Environment
The synthesis of similar compounds has been achieved in deionized water at room temperature, suggesting that the compound may be stable under these conditions .
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)14-15-25(21(26)16-10-12-17(27-3)13-11-16)22-23-20-18(28-4)8-7-9-19(20)29-22;/h7-13H,5-6,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGRWFUZAQYAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)

![1-bromo-6H-benzo[c]chromene](/img/structure/B2990216.png)

![4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2990218.png)








![6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2990234.png)